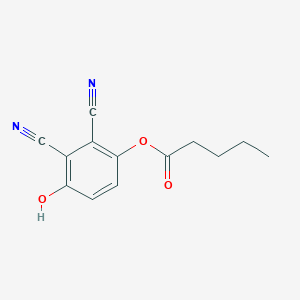
2,3-Dicyano-4-hydroxyphenyl pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dicyano-4-hydroxyphenyl pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a phenyl ring substituted with cyano and hydroxy groups, and an ester linkage to a pentanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dicyano-4-hydroxyphenyl pentanoate typically involves the esterification of 2,3-dicyano-4-hydroxybenzoic acid with pentanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is heated under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dicyano-4-hydroxyphenyl pentanoate undergoes various chemical reactions, including:
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the pentanoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Formation of 2,3-dicyano-4-oxophenyl pentanoate.
Reduction: Formation of 2,3-diamino-4-hydroxyphenyl pentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dicyano-4-hydroxyphenyl pentanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Dicyano-4-hydroxyphenyl pentanoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyano groups can participate in various chemical interactions . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dicyano-4-hydroxybenzoic acid: Similar structure but lacks the ester linkage.
2,3-Dicyano-4-hydroxyphenyl acetate: Similar structure but with a shorter ester chain.
2,3-Dicyano-4-hydroxyphenyl butanoate: Similar structure but with a different ester chain length.
Uniqueness
2,3-Dicyano-4-hydroxyphenyl pentanoate is unique due to its specific ester chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
86603-72-7 |
|---|---|
Formule moléculaire |
C13H12N2O3 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
(2,3-dicyano-4-hydroxyphenyl) pentanoate |
InChI |
InChI=1S/C13H12N2O3/c1-2-3-4-13(17)18-12-6-5-11(16)9(7-14)10(12)8-15/h5-6,16H,2-4H2,1H3 |
Clé InChI |
PTHRGNKLKBVZGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=C(C(=C(C=C1)O)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
silane](/img/structure/B14415168.png)
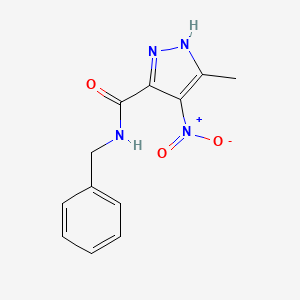
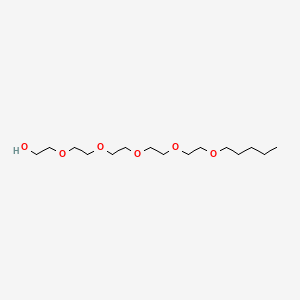
![Phosphine, diphenyl[(phenylthio)methyl]-](/img/structure/B14415175.png)
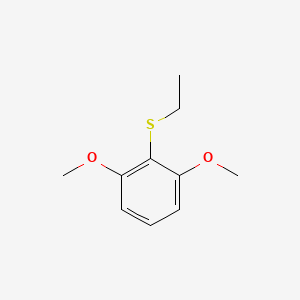
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
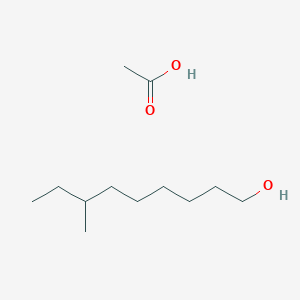
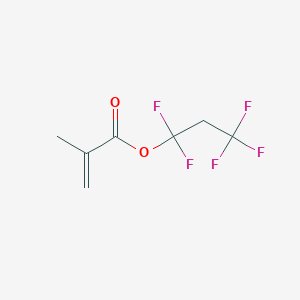
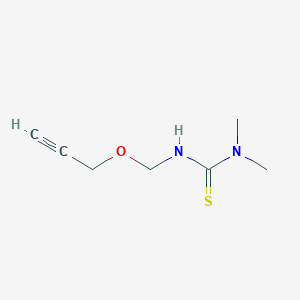
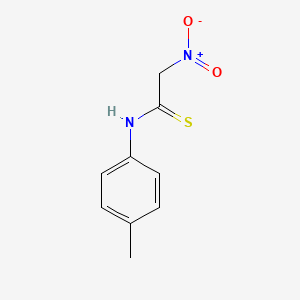
![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)
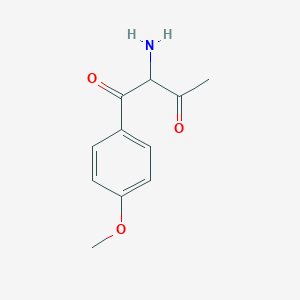
![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)
